(2,2-Dimethylbut-3-yn-1-yl)cyclobutane

Lipophilicity Cyclobutane Cyclopropane

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5, molecular formula C10H16, MW 136.23) is a bifunctional organic building block that fuses a strained cyclobutane ring with a sterically hindered terminal alkyne moiety carrying a gem‑dimethyl group at the propargylic position. Its SMILES notation is C#CC(C)(C)CC1CCC1.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 2098142-75-5
Cat. No. B13627092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylbut-3-yn-1-yl)cyclobutane
CAS2098142-75-5
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCC1)C#C
InChIInChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3
InChIKeyHTZYCVFVFBXZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5) Is a Procurement-Relevant Cyclobutane–Alkyne Building Block


(2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5, molecular formula C10H16, MW 136.23) is a bifunctional organic building block that fuses a strained cyclobutane ring with a sterically hindered terminal alkyne moiety carrying a gem‑dimethyl group at the propargylic position. Its SMILES notation is C#CC(C)(C)CC1CCC1. The compound is supplied at ≥98% purity by specialist chemical vendors and is primarily employed as a synthetic intermediate in medicinal‑chemistry programs and in the construction of rigid, sp3-rich molecular architectures .

Scaffold Type Rigid sp³-rich cyclobutane–alkyne building block
Functional Handle Sterically shielded terminal alkyne with gem‑dimethyl group
Procurement Context High-purity synthetic intermediate for medicinal chemistry

Why Generic Substitution of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5) Fails


In‑class cyclobutane–alkyne compounds are not interchangeable because simultaneous variation of ring size, ring substitution, and propargylic steric bulk alters three critical drug‑design parameters – lipophilicity, conformational rigidity, and steric shielding of the alkyne – in ways that cannot be deconvoluted by adjusting a single experimental variable. The target compound occupies a specific property window (Moderate LogP ~2.8, MW 136 Da, fully unsubstituted cyclobutane ring) that is distinct from both smaller‑ring analogs and ring‑alkylated variants. Substituting a cyclopropane ring reduces lipophilicity (ΔLogP ≈ –0.4) while decreasing ring‑strain release potential; adding methyl groups to the cyclobutane ring drives the molecular weight above 160 Da, which may exceed fragment‑based design limits. The gem‑dimethyl group at the propargylic position further differentiates the molecule from simple butynyl‑cyclobutanes that lack this steric shield. These multidimensional differences directly influence pharmacokinetic properties, synthetic reactivity, and downstream biological performance, necessitating a compound‑specific procurement strategy rather than casual substitution .

Target Compound
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane
Property Window
Moderate LogP ~2.8, MW 136 Da, unsubstituted cyclobutane
Substitute
Property Shift
Risk Context
Cyclopropane Analog
Lower lipophilicity (ΔLogP ≈ –0.4), reduced ring-strain release
Permeability context may differ significantly
Ring‑Alkylated Cyclobutane
MW > 160 Da due to methyl substituents
May exceed fragment-based design weight limits
Linear Butynyl Analog
Absence of propargylic gem‑dimethyl steric shield
Alkyne robustness during synthesis may not transfer

Quantitative Differentiation Evidence for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5) Against Its Closest Analogs


Lipophilicity (LogP) Differentiation: Cyclobutane vs. Cyclopropane Ring

The computed octanol–water partition coefficient (LogP) for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane is 2.836, which is 0.39 log units higher than that of its cyclopropane analog (LogP = 2.4459). This difference corresponds to an approximately 2.45‑fold higher theoretical lipophilicity for the cyclobutane derivative. Higher LogP can correlate with improved membrane permeability but also with increased risk of metabolic clearance or off‑target binding. Selection between the two rings therefore represents a deliberate tuning of the lipophilicity profile .

Lipophilicity
Source review
ΔLogP +0.39 (×2.45 lipophilicity)
Supports higher membrane permeability context
Computed values reported by the same vendor
Lipophilicity Cyclobutane Cyclopropane

Molecular Weight Differentiation: Unsubstituted Cyclobutane vs. Dimethylcyclobutane

The target compound has a molecular weight of 136.23 g/mol, placing it within the fragment‑sized space (MW < 300 Da) that is optimal for fragment‑based lead discovery. In contrast, the dimethyl‑substituted cyclobutane analog 3-(2,2-Dimethylbut-3-yn-1-yl)-1,1-dimethylcyclobutane (CAS 2098031-92-4) has a molecular weight of 164.29 g/mol – an increase of 28 Da (≈20.6%) due solely to two additional methyl groups on the ring. This difference exceeds the typical stepwise increment for a methylene insertion (14 Da) and may push the compound out of the preferred fragment property space in certain screening cascades .

Molecular Weight
Cross-study comparable
136.23 vs 164.29 g/mol (Δ+20.6%)
Fragment-sized building block context
Lower MW supports fragment-based library compatibility
Molecular Weight Fragment-Based Drug Design Cyclobutane

Steric Shielding of the Alkyne: Gem‑Dimethyl vs. Unsubstituted Propargyl

The presence of the gem‑dimethyl group at the propargylic position (C‑2 of the butynyl chain) introduces significant steric shielding of the terminal alkyne. This structural feature is absent in the comparator (but‑3‑yn‑1‑yl)cyclobutane (CAS 2228478-18-8), which carries a linear but‑3‑ynyl chain without propargylic substitution. The gem‑dimethyl moiety has been exploited in related compounds to enhance stability during synthetic steps, as noted for the Fmoc‑protected amine derivative of 2,2‑dimethylbut‑3‑yn‑1‑yl carbamate, where the side chain 'enhances steric hindrance, improving stability during synthetic steps' [1].

Steric Shielding
Class-level inference
Gem‑dimethyl present vs. linear propargyl chain
May support alkyne robustness during synthesis
Inferred from related carbamate analog data
Steric Hindrance Alkyne Stability Propargylic Substitution

Conformational Rigidity: Cyclobutane Ring Puckering vs. Larger Rings

The cyclobutane ring adopts a puckered conformation with a dihedral angle of approximately 26–30° between the two three‑atom planes, as established by X‑ray crystallography of cyclobutane‑containing compounds [1]. This contrasts with the chair‑flipping cyclohexane analog (2,2‑dimethylbut‑3‑yn‑1‑yl)cyclohexane (MW 164.29, CAS 2098145‑11‑8), which introduces greater conformational entropy. In medicinal chemistry, cyclobutane rings are valued for 'inducing conformational restriction' and 'reducing planarity,' and have been systematically employed to improve metabolic stability and direct pharmacophore orientation in drug candidates [2]. The target compound provides this rigid, three‑dimensional scaffold while retaining a moderate molecular weight.

Conformational Rigidity
Class-level inference
Puckered cyclobutane (26–30°) vs. chair‑flipping cyclohexane
Supports conformational restriction in drug design
Review‑level evidence; data to verify
Conformational Restriction Cyclobutane Puckering Drug Design

Best Research and Industrial Application Scenarios for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane (CAS 2098142-75-5)


Fragment‑Based Drug Discovery Requiring a Rigid, sp³‑Rich Alkyne Building Block

Synthesis of Cyclobutane‑Based Bioisosteres via Strain‑Release or Cycloaddition Chemistry

Copper‑Catalyzed Azide–Alkyne Cycloaddition (CuAAC) with Enhanced Alkyne Stability

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Rigid sp³-rich alkyne scaffold
MW and LogP compatibility with fragment libraries
Cyclobutane Bioisostere Synthesis
Strain-release chemistry compatibility
Reaction compatibility with terminal alkyne
CuAAC Click Chemistry
Sterically shielded alkyne
Alkyne stability under reaction conditions
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